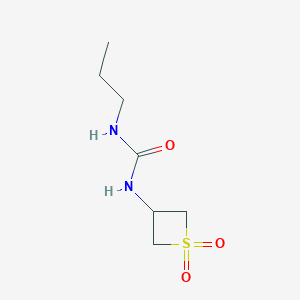
1-(1,1-Dioxidothietan-3-yl)-3-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxidothietan-3-yl)-3-propylurea is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a thietane ring, which is a four-membered ring containing sulfur, and is oxidized to a dioxothietane. This structural motif is relatively rare and imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidothietan-3-yl)-3-propylurea typically involves the reaction of a thietane derivative with a suitable urea precursor. One common method involves the oxidation of a thietane ring to form the dioxothietane intermediate, followed by its reaction with propylurea under controlled conditions. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids and may require specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography or crystallization may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxidothietan-3-yl)-3-propylurea undergoes various chemical reactions, including:
Oxidation: The thietane ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The urea moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized thietane derivatives, while reduction could lead to partially or fully reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxidothietan-3-yl)-3-propylurea involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,1-Dioxidothietan-3-yl)-1H-imidazoles
- 1-(1,1-Dioxidothietan-3-yl)-1H-benzimidazoles
Uniqueness
1-(1,1-Dioxidothietan-3-yl)-3-propylurea is unique due to its combination of a dioxothietane ring and a propylurea moiety. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds. The presence of the dioxothietane ring, in particular, is a key feature that sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H14N2O3S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
1-(1,1-dioxothietan-3-yl)-3-propylurea |
InChI |
InChI=1S/C7H14N2O3S/c1-2-3-8-7(10)9-6-4-13(11,12)5-6/h6H,2-5H2,1H3,(H2,8,9,10) |
InChI Key |
DZDXKLBXLJIXIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















